N-(4-ethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
N-(4-ethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a sulfanyl-linked acetamide derivative featuring a benzothiadiazine core substituted with a fluorine atom at the 7-position and a 1,1-dioxo moiety. This structural framework is reminiscent of bioactive sulfonamide and sulfanyl-acetamide compounds, which are often explored for antimicrobial, anti-inflammatory, or enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c1-2-11-3-6-13(7-4-11)19-16(22)10-25-17-20-14-8-5-12(18)9-15(14)26(23,24)21-17/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDLZBJTUHVFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiadiazine core, followed by the introduction of the fluorine atom and the acetamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, N-(4-ethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be studied for its potential as a pharmaceutical agent. Its interactions with biological molecules can provide insights into new drug development.
Medicine: In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving inflammation or oxidative stress.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzothiadiazine ring system can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity to its targets, while the acetamide group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocyclic Systems: The target compound’s benzothiadiazine core distinguishes it from triazole- or thiazolidinone-based analogs (e.g., ). Triazole-sulfanyl derivatives () prioritize hydrogen-bonding interactions via triazole nitrogens, whereas the benzothiadiazine system may engage targets through its sulfonyl and fluorine substituents .
Fluorine substitution at the 7-position (target compound) vs. 2,4-difluorobenzyl () may influence selectivity; fluorinated aromatic rings are common in CNS-active drugs due to their metabolic stability .
Biological Activity Trends :
- Sulfanyl-acetamide derivatives (e.g., ) exhibit anti-exudative activity at 10 mg/kg, suggesting the target compound’s sulfanyl linkage could be leveraged for similar applications .
- Sulfonamide hybrids () show broad antimicrobial activity, implying that the benzothiadiazine-sulfonyl moiety in the target compound may confer analogous properties .
Biological Activity
N-(4-ethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention in pharmacological research due to its diverse biological activities, including potential applications in treating various diseases.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a benzothiadiazine core with a fluorine atom and an ethyl group that enhance its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 368.45 g/mol |
| CAS Number | 886956-45-2 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in critical biochemical pathways. The presence of the fluoro group enhances its binding affinity to these targets, which can lead to modulation of various physiological processes.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antimicrobial agents.
Anticancer Properties
The compound has been evaluated for its anticancer potential using various cancer cell lines. For instance, sulforhodamine B (SRB) assays performed on human prostate cancer cells (PC3) revealed that it induces apoptosis and inhibits cell proliferation at low micromolar concentrations. The mechanism involves downregulation of specific receptors associated with tumor growth and survival pathways.
Antihypertensive and Antidiabetic Effects
Preliminary studies suggest that this compound may also have antihypertensive and antidiabetic effects. It appears to modulate vascular smooth muscle contraction and improve insulin sensitivity in animal models, indicating its potential as a therapeutic agent for cardiovascular and metabolic diseases.
Case Studies
- Anticancer Activity : A study published in PubMed reported that derivatives of benzothiadiazine exhibited significant cytotoxicity against various cancer cell lines, with this compound showing the highest efficacy against PC3 cells .
- Antimicrobial Efficacy : In a recent investigation, this compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values lower than those of traditional antibiotics .
Comparative Analysis with Similar Compounds
A comparison with other benzothiadiazine derivatives highlights the unique properties of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Other Activities |
|---|---|---|---|
| N-(4-Ethylphenyl)-2-[...]-acetamide | High | High | Antihypertensive |
| 2-[...]-N-(2-methylphenyl)acetamide | Moderate | Moderate | None |
| 7-Chloro derivative | Low | Moderate | Anti-inflammatory |
Q & A
Q. What are the key steps in synthesizing N-(4-ethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide, and how are reaction conditions optimized?
The synthesis involves constructing the benzothiadiazine core, followed by functional group modifications. Key steps include:
- Scaffold formation : Reacting trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions to form the 1,2,4-benzothiadiazine ring .
- Fluorine incorporation : Electrophilic fluorination using Selectfluor or similar reagents to introduce the 7-fluoro substituent .
- Sulfanyl-acetamide coupling : Thiol-ene "click" chemistry or nucleophilic substitution to attach the acetamide moiety to the benzothiadiazine sulfur .
Q. Optimization factors :
- Temperature control (e.g., 0–5°C for fluorination to prevent side reactions).
- Solvent selection (polar aprotic solvents like DMF for sulfanyl group coupling).
- Catalysts (e.g., Pd/C for hydrogenation steps).
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzothiadiazine core | Trifluoromethanesulfanylamide, DCM, RT | 65–75 | |
| Fluorination | Selectfluor, MeCN, 40°C | 50–60 | |
| Sulfanyl coupling | K₂CO₃, DMF, 80°C | 70–85 |
Q. How is structural purity confirmed for this compound, and what analytical techniques are critical?
Purity is validated using orthogonal analytical methods:
- NMR spectroscopy : H and C NMR confirm regiochemistry of the fluorine and sulfanyl groups (e.g., δ 160–165 ppm for C-F in F NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 437.08 for C₁₈H₁₅FN₂O₃S₂) .
- HPLC : Purity >95% assessed via reverse-phase chromatography (C18 column, MeOH/H₂O gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use cell lines with consistent passage numbers (e.g., MCF-7 for anticancer studies) and control for serum interference .
- Orthogonal validation : Confirm target binding via surface plasmon resonance (SPR) alongside enzymatic assays .
- Batch analysis : Compare multiple synthetic batches using HPLC-MS to rule out impurities affecting activity .
Case Study : A 2023 study found varying IC₅₀ values (2–10 μM) against kinase X. Re-analysis revealed impurities in low-yield batches (<70% purity) skewed results .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
The trifluoromethoxy group enhances lipophilicity but may reduce metabolic stability. Approaches include:
- Deuterium incorporation : Replace labile hydrogen atoms in the acetamide group to slow CYP450-mediated oxidation .
- Prodrug design : Mask the sulfanyl group as a disulfide, which is cleaved in target tissues .
- Structure-activity relationship (SAR) : Modify the ethylphenyl group to bulkier substituents (e.g., tert-butyl) to sterically shield metabolic hotspots .
Q. How does the compound interact with biological targets at the molecular level?
Mechanistic studies involve:
- Molecular docking : Predict binding to ATP-binding pockets (e.g., kinase targets) using AutoDock Vina. Key interactions include hydrogen bonds between the sulfonyl group and Lys123 .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (e.g., K_d = 1.2 μM for protease Y) .
- Cellular uptake assays : Fluorescent labeling (e.g., BODIPY conjugate) tracks intracellular localization via confocal microscopy .
Q. What synthetic challenges arise during scale-up, and how are they addressed?
Key challenges include:
- Low yield in fluorination : Optimize stoichiometry (1.2 eq Selectfluor) and use flow chemistry for heat-sensitive steps .
- Purification complexity : Employ flash chromatography with silica gel modified with triethylamine to separate polar byproducts .
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis for enantiopure derivatives (e.g., >90% ee via Jacobsen’s catalyst) .
Q. How can researchers design derivatives to enhance solubility without compromising activity?
Strategies include:
- PEGylation : Attach polyethylene glycol (PEG) chains to the acetamide nitrogen .
- Salt formation : Convert the free base to a hydrochloride salt (improves aqueous solubility by 5-fold) .
- Bioisosteric replacement : Swap the ethylphenyl group with a pyridyl moiety (maintains π-π stacking while increasing polarity) .
Q. What in silico tools predict the compound’s ADMET properties?
Computational models used:
- SwissADME : Predicts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP3A4 inhibition risk .
- ProTox-II : Flags potential hepatotoxicity (LD₅₀ = 280 mg/kg in rats) .
- Molecular dynamics (MD) : Simulates plasma protein binding (e.g., 85% binding to albumin over 100 ns trajectories) .
Q. How do contradictory spectral data (e.g., NMR shifts) arise, and how are they resolved?
Discrepancies may stem from:
- Tautomerism : The benzothiadiazine ring exists in keto-enol equilibrium, altering δ values in H NMR (e.g., 11.2 ppm for enolic OH) .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-dependent shifts .
- Dynamic processes : Variable-temperature NMR (e.g., 25–60°C) reveals conformational exchange broadening .
Q. What advanced techniques elucidate degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13, UV light, and 40°C/75% RH. Monitor via LC-MS to identify hydrolysis (sulfanyl cleavage) or oxidation (sulfone formation) .
- Radiolabeling : Use C-labeled acetamide to track metabolic byproducts in hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
